

Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: BUDIODARONE

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Abstract

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.^[1] While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.^{[2][3]}

Budiodarone was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.^{[1][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Budiodarone**, with a focus on quantitative data and experimental methodologies.

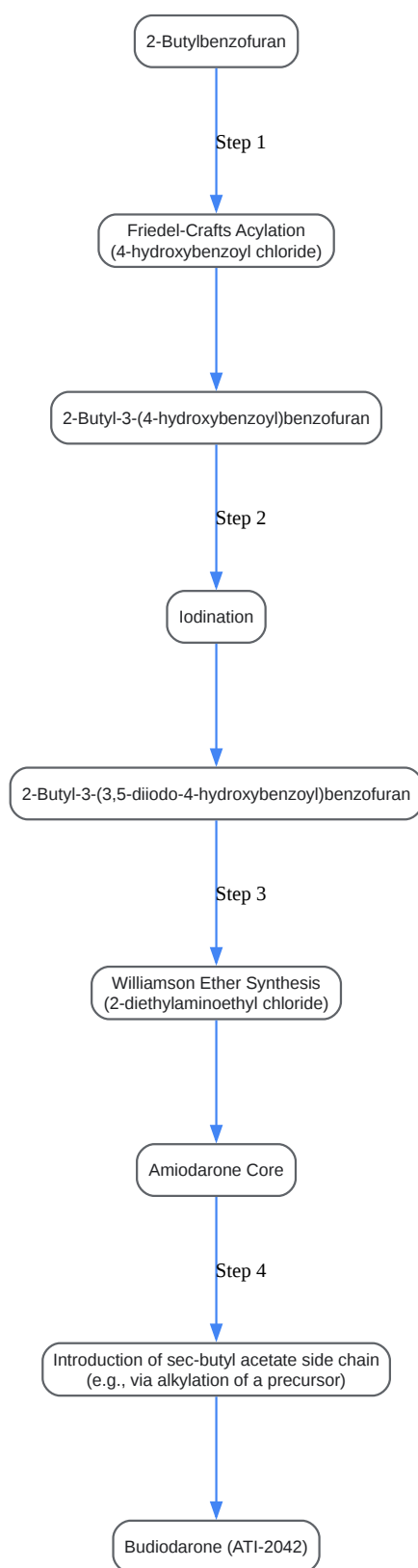
Discovery and Rationale for Development

The development of **Budiodarone** was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.

The key structural difference between **Budiodarone** and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.^[2] This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.^[3] This design allows **Budiodarone** to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.^[2]

Chemical Synthesis

While the specific, detailed industrial synthesis protocol for **Budiodarone** (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of **Budiodarone** was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.^[5] The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for **Budiodarone** can be conceptualized.



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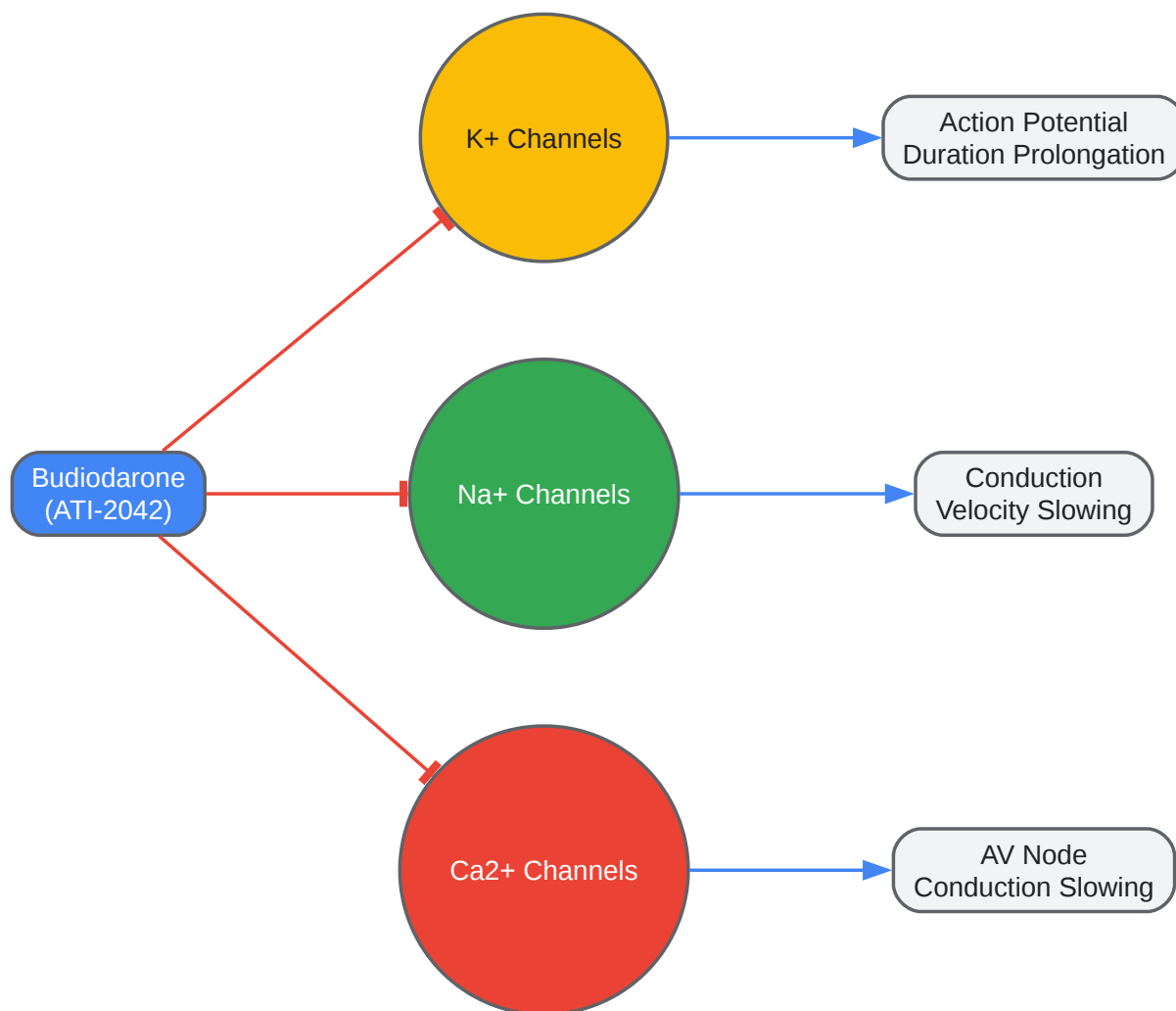
Caption: Conceptual workflow for the synthesis of **Budiodarone**.

Mechanism of Action

Budiodarone is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.^[6] Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.

Ion Channel Inhibition

- **Potassium Channel Inhibition:** By blocking potassium channels, **Budiodarone** delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).^[6] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
- **Sodium Channel Inhibition:** **Budiodarone** also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.^[6] This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
- **Calcium Channel Inhibition:** The blockade of L-type calcium channels by **Budiodarone** reduces the influx of calcium during the plateau phase of the action potential.^[6] This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.



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Caption: Signaling pathway of **Budiodarone**'s multi-ion channel inhibition.

Experimental Protocols

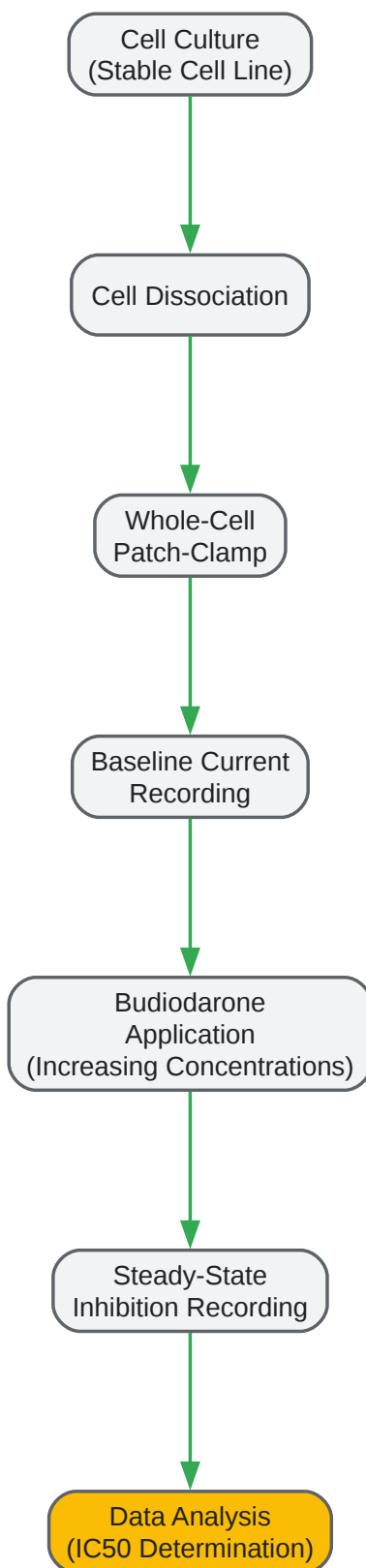
In Vitro Electrophysiology: Whole-Cell Patch-Clamp

While specific proprietary protocols for **Budiodarone** are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.^[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Budiodarone** on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).

Methodology:

- **Cell Preparation:** A cell line stably expressing the target ion channel is cultured to 70-80% confluency and then dissociated into a single-cell suspension.
- **Electrophysiological Recording:** The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.
- **Drug Application:** A baseline recording of the ion current is obtained. Increasing concentrations of **Budiodarone** are then perfused onto the cell until a steady-state inhibition is achieved.
- **Data Analysis:** The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC₅₀ value.



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Caption: Experimental workflow for whole-cell patch-clamp analysis.

Quantitative Data

Publicly available in vitro quantitative data, such as specific IC50 values for ion channel inhibition by **Budiodarone**, are limited. Preclinical studies in animal models have indicated that **Budiodarone** has an electrophysiological activity "comparable with amiodarone".^[5] The majority of the available quantitative data comes from clinical trials.

Table 1: Clinical Efficacy of Budiodarone in Patients with Paroxysmal Atrial Fibrillation

Dosage (oral, bid)	Mean Atrial Fibrillation Burden (AFB)	Relative Reduction in AFB from Baseline	Reference
200 mg	5.2 ± 4.2%	71.2 ± 31.3%	^[5]
400 mg	5.2 ± 5.2%	71.7 ± 20.6%	^[5]
600 mg	2.8 ± 3.4%	79.9 ± 26.4%	^[5]
800 mg	1.5 ± 0.5%	86.8 ± 9.8%	^[5]
Baseline AFB	20.3 ± 14.6%	-	^[5]

Table 2: Mean Trough Plasma Levels of Budiodarone (ATI-2042)

Dosage (oral, bid)	Mean Trough Plasma Level (ng/mL)	Reference
200 mg	2.4 ± 0.9	^[5]
400 mg	5.2 ± 1.7	^[5]
600 mg	13.1 ± 5.6	^[5]
800 mg	19.8 ± 17.9	^[5]

Conclusion

Budiodarone (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.[2][3] While retaining the desirable multi-ion channel blocking properties of amiodarone, **Budiodarone's** significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.[4] Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.[5] Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.

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